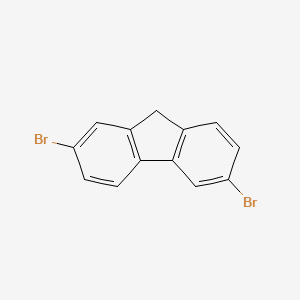

2,6-dibromo-9H-fluorene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8Br2 |

|---|---|

Molecular Weight |

324.01 g/mol |

IUPAC Name |

2,6-dibromo-9H-fluorene |

InChI |

InChI=1S/C13H8Br2/c14-10-3-4-12-9(6-10)5-8-1-2-11(15)7-13(8)12/h1-4,6-7H,5H2 |

InChI Key |

YJRWDSLOFBJWCX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-9H-fluorene is a halogenated aromatic hydrocarbon belonging to the fluorene family. The fluorene core, a tricyclic aromatic system, is a prevalent structural motif in materials science and medicinal chemistry. The introduction of bromine atoms at the 2 and 6 positions significantly influences the molecule's electronic properties, reactivity, and potential applications. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, synthesis, reactivity, and applications, with a focus on providing detailed experimental protocols and visual representations of key concepts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in various scientific domains. These properties dictate its solubility, stability, and suitability for specific experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈Br₂ | - |

| Molecular Weight | 324.01 g/mol | [1] |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, Chloroform | General knowledge |

| Appearance | White to off-white crystalline solid | General knowledge |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections detail the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and methylene protons. Due to the C₂ symmetry of the molecule, the number of unique proton signals is reduced. The methylene protons at the C9 position typically appear as a singlet. The aromatic protons will exhibit a more complex pattern of doublets and doublets of doublets due to coupling between adjacent protons.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atoms.

Note: A dedicated ¹³C NMR spectrum for this compound was not found in the searched literature. The data presented in some sources are for more complex derivatives.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, as well as C-Br stretching vibrations.

Note: A specific IR spectrum for this compound is not available in the provided search results. Data for the 2,7-dibromo isomer is available from NIST.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Note: A specific mass spectrum for this compound is not available in the provided search results. Data for the 2,7-dibromo isomer is available from NIST.[2]

Synthesis of this compound

The synthesis of this compound typically involves the regioselective bromination of 9H-fluorene. Achieving the desired 2,6-disubstitution pattern requires careful control of reaction conditions to avoid the formation of other isomers, such as the 2,7-dibromo derivative.

Experimental Protocol: Regioselective Bromination of 9H-fluorene

This protocol is a generalized procedure based on common bromination methods for aromatic compounds and may require optimization.

Materials:

-

9H-fluorene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 9H-fluorene in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-water.

-

Collect the precipitated solid by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound.

References

Navigating the Synthesis and Safety of Dibrominated Fluorenes: A Technical Guide

An In-depth examination of 2,7-dibromo-9H-fluorene, a key building block in advanced materials and pharmaceutical research. This guide addresses the scarcity of data on the 2,6-isomer by providing a comprehensive overview of its well-characterized counterpart.

For Researchers, Scientists, and Drug Development Professionals.

While the specific isomer 2,6-dibromo-9H-fluorene is not widely documented in scientific literature or commercial catalogs, its close relative, 2,7-dibromo-9H-fluorene, serves as a crucial intermediate in the synthesis of a wide array of organic electronic materials and potential therapeutic agents.[1][2] This technical guide offers a detailed exploration of the chemical properties, safety data, and synthetic methodologies associated with 2,7-dibromo-9H-fluorene, providing a valuable resource for researchers working with dibrominated fluorene scaffolds.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2,7-dibromo-9H-fluorene.

| Property | Value | Source |

| CAS Number | 16433-88-8 | [3][4] |

| Molecular Formula | C₁₃H₈Br₂ | [3][5] |

| Molecular Weight | 324.01 g/mol | [3][5] |

| Melting Point | 164-166 °C | [3] |

| Boiling Point | 329.77 °C (estimated) | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Slightly soluble in Chloroform | [3] |

Safety and Handling

2,7-Dibromo-9H-fluorene is classified as an irritant.[3] Proper handling and storage are crucial to ensure laboratory safety.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |

| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area |

| P280: Wear protective gloves/protective clothing/eye protection/face protection | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a dry, well-ventilated place. Keep container tightly closed.[6]

Below is a workflow for the safe handling of 2,7-dibromo-9H-fluorene in a laboratory setting.

Experimental Protocols: Synthesis

The synthesis of 2,7-dibromofluorene is a key step for its subsequent use in more complex molecules. One common method involves the direct bromination of fluorene.

Synthesis of 2,7-dibromofluorene from Fluorene:

This protocol is adapted from a literature procedure for the synthesis of 2,7-dibromofluoren-9-one, where the initial step is the synthesis of 2,7-dibromofluorene.[7]

-

Materials:

-

Fluorene (1.5 g, 9.0 mmol)

-

Carbon tetrachloride (CCl₄) (80 mL)

-

Copper(II) bromide on alumina (30 g)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of fluorene in CCl₄, add copper(II) bromide on alumina.

-

Stir the mixture at reflux for 5 hours.

-

Cool the solution to room temperature.

-

Filter the solid material and wash it with CCl₄ (50 mL).

-

Dry the organic solution over magnesium sulfate.

-

Remove the solvent to yield the crude product as yellow solids (2.87 g, 98% yield).

-

Recrystallize the crude product from a mixture of ethyl acetate/hexane (5:95 v/v) to obtain pale yellow crystals of pure 2,7-dibromofluorene.

-

The following diagram illustrates a generalized synthetic pathway for producing dibrominated fluorene derivatives.

Applications in Research and Development

Fluorene derivatives are of significant interest due to their unique photophysical and electronic properties.[2] 2,7-disubstituted fluorenes are particularly important as building blocks for conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The bromine atoms at the 2 and 7 positions provide reactive handles for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse range of materials with tailored properties.[1]

In the realm of drug development, the fluorene scaffold is recognized for its presence in various bioactive molecules.[8] For instance, certain fluorene derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents.[2] The ability to functionalize the dibromofluorene core allows for the systematic exploration of structure-activity relationships in the design of new therapeutic agents.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. 2,7-Dibromofluorene | 16433-88-8 [chemicalbook.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 2,7-Dibromofluorene | C13H8Br2 | CID 140073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,6-dibromo-9H-fluorene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dibromo-9H-fluorene in various organic solvents. Due to the limited availability of precise quantitative solubility data for this specific isomer, this document focuses on qualitative solubility information derived from synthetic procedures and data on closely related dibrominated fluorene analogues. The information presented herein is intended to guide solvent selection for synthesis, purification, and analytical applications involving this compound.

Core Executive Summary

This compound, a halogenated derivative of the polycyclic aromatic hydrocarbon fluorene, is a key intermediate in the synthesis of advanced organic materials. Its solubility is a critical parameter for its application in solution-phase reactions and for its purification. This guide summarizes the available qualitative solubility data for dibrominated fluorene derivatives, providing a strong indication of suitable solvent systems for the 2,6-isomer. Furthermore, a general experimental protocol for solubility determination is provided, alongside a visualization of a typical synthetic workflow for a related compound.

Qualitative Solubility of Dibromofluorene Derivatives

| Fluorene Derivative | Solvent | Solubility Indication |

| 2,7-Dibromo-9-fluorenone | Tetrahydrofuran | Soluble[1] |

| 3,6-Dibromo-9H-fluoren-9-one | Dichloromethane | Used for Soxhlet extraction, indicating good solubility. |

| 2,7-Dibromofluorene | Chloroform/Acetic Acid (1:1) | Dissolves in this mixture. |

| 2,7-Dibromofluorene Derivative | Chloroform/Ethyl Acetate | Used as an eluent in column chromatography, suggesting good solubility. |

Based on this information, it can be inferred that this compound is likely to exhibit good solubility in chlorinated solvents such as dichloromethane and chloroform, as well as in ethers like tetrahydrofuran. Its solubility in polar aprotic solvents and aromatic hydrocarbons is also anticipated to be significant. Conversely, it is expected to be poorly soluble in polar protic solvents like water and lower alcohols.

General Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound in a given organic solvent. This method is adapted from common laboratory procedures for synthesis and purification.

Objective: To determine the approximate solubility of this compound in a selected organic solvent at ambient temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., dichloromethane, tetrahydrofuran, ethyl acetate, toluene, ethanol)

-

Small vials or test tubes with caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Spatula

Procedure:

-

Preparation: Weigh a small, known amount of this compound (e.g., 10 mg) and place it in a clean, dry vial.

-

Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the vial.

-

Mixing: Cap the vial and stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25 °C).

-

Observation: After stirring, visually inspect the vial for any undissolved solid.

-

Incremental Solvent Addition: If undissolved solid remains, add another small, measured volume of the solvent and repeat the stirring and observation steps.

-

Endpoint Determination: Continue adding the solvent incrementally until the solid is completely dissolved. Record the total volume of solvent required.

-

Solubility Estimation: Calculate the approximate solubility in terms of mg/mL.

-

Classification: Classify the solubility based on standard criteria (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).

Experimental Workflow: Synthesis of a Dibromofluorene Derivative

The following diagram illustrates a typical experimental workflow for the synthesis of a dibromofluorene derivative, highlighting the steps where solubility is a key factor.

This diagram illustrates the logical flow from starting materials to the final, purified product, emphasizing the stages where the solubility of the compound in different organic solvents is crucial for the success of the experimental procedure.

References

Navigating the Photophysical Landscape of Dibromo-9H-Fluorene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 2,7-dibromo-9H-fluorene derivatives, a class of compounds with significant potential in materials science and burgeoning interest in biomedical applications. Due to a greater abundance of research on the 2,7-substitution pattern, this guide will focus on these derivatives as a well-studied proxy for the broader class of dibromo-9H-fluorenes, while also addressing the available information on the 2,6-isomer. This document details their synthesis, photophysical characteristics, and the experimental protocols crucial for their study, alongside a discussion of their emerging biological relevance.

Introduction to Dibromo-9H-Fluorene Derivatives

Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons characterized by a planar biphenyl unit with a methylene bridge. This rigid, conjugated system imparts them with unique electronic and photophysical properties, making them excellent candidates for a variety of applications, including organic light-emitting diodes (OLEDs) and fluorescent probes.[1] The introduction of bromine atoms at the 2 and 7 positions of the fluorene core creates versatile building blocks for the synthesis of more complex functional molecules through cross-coupling reactions. These 2,7-dibromo-9H-fluorene derivatives serve as key precursors for a wide range of organic electronic materials.[2] While the 2,7-isomer is the most extensively studied, the 2,6-substitution pattern is also of interest, though less data is currently available in the public domain.

Synthesis of 2,7-Dibromo-9H-Fluorene Derivatives

The synthesis of 2,7-dibromo-9H-fluorene derivatives typically starts from 9H-fluorene, which undergoes electrophilic bromination to yield 2,7-dibromo-9H-fluorene. The C9 position is then typically alkylated or arylated to improve solubility and prevent aggregation, which can quench fluorescence.

A general synthetic workflow is outlined below:

Photophysical Properties

The photophysical properties of 2,7-dibromo-9H-fluorene derivatives are central to their applications. Key parameters include their absorption and emission maxima (λ_abs and λ_em), molar extinction coefficients (ε), fluorescence quantum yields (Φ_F), and excited-state lifetimes (τ). These properties are highly dependent on the substituents at the C9 position and any further functionalization at the 2 and 7 positions, as well as the solvent environment.

Quantitative Photophysical Data

The following table summarizes the photophysical properties of selected 2,7-dibromo-9H-fluorene derivatives from the literature.

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_F | τ (ns) | Reference |

| 2,7-dibromo-9,9-didecylfluorene | Toluene | 312 | - | - | - | - | [3] |

| Derivative II | Hexane | 398 | - | 473 | 0.81 | - | [3] |

| Derivative IV | Hexane | 390 | - | 446 | 0.87 | - | [3] |

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental protocols. The following sections detail the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: Prepare stock solutions of the fluorene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm). Use the pure solvent as a reference.

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs). Calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maximum (λ_em).

Methodology:

-

Sample Preparation: Use the same diluted solutions prepared for UV-Visible absorption measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

-

Measurement: Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

-

Data Analysis: Identify the wavelength of maximum emission intensity (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield can be determined using either the comparative (relative) method or the absolute method with an integrating sphere.

4.3.1. Comparative Method

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[4]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.

-

Sample Preparation: Prepare a series of solutions of both the standard and the unknown sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measurement: Record the absorption and fluorescence spectra for all solutions. The excitation wavelength must be the same for both the standard and the unknown.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown. The quantum yield of the unknown (Φ_x) is calculated using the following equation:

Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

where Φ_std is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.[4]

4.3.2. Absolute Method using an Integrating Sphere

Principle: An integrating sphere is used to collect all the light emitted from the sample, allowing for a direct measurement of the quantum yield.[5][6][7][8][9]

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere accessory. The sphere is coated with a highly reflective material (e.g., Spectralon®).

-

Measurement:

-

Record the spectrum of the excitation light with the empty sphere (or with a cuvette containing the pure solvent).

-

Record the spectrum of the scattered excitation light and the emitted fluorescence with the sample inside the sphere.

-

-

Data Analysis: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument software typically performs this calculation automatically by integrating the areas of the emission and scattering peaks.

Fluorescence Lifetime (τ) Measurement

Objective: To determine the excited-state lifetime of the fluorophore.

Methodology (Time-Correlated Single Photon Counting - TCSPC): TCSPC is a highly sensitive technique for measuring fluorescence lifetimes, capable of resolving lifetimes down to the picosecond range.[10][11][12][13][14]

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sample holder, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).

-

Measurement:

-

The sample is excited with a high-repetition-rate pulsed laser.

-

The time difference between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal) is measured for millions of excitation-emission events.

-

A histogram of the arrival times of the fluorescence photons is constructed.

-

-

Data Analysis: The resulting histogram represents the fluorescence decay profile. This decay is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the sample decay to obtain the true lifetime.

Biological Applications and Signaling Pathways

While the primary applications of dibromo-9H-fluorene derivatives have been in materials science, there is growing interest in their biological activities. Fluorene derivatives, in general, have been investigated for a range of pharmacological effects, including anti-tumor, anti-inflammatory, and antibacterial properties.[1] Their rigid and planar structure allows them to intercalate into DNA, and their fluorescent properties make them suitable as biological probes for imaging and sensing.[1]

For instance, certain thiourea derivatives containing fluorene moieties have shown interactions with molecular pathways involved in cancer development, such as those related to angiogenesis and cell signaling.[15] However, specific studies detailing the interaction of 2,6- or 2,7-dibromo-9H-fluorene derivatives with defined signaling pathways in the context of drug development are limited. Further research is needed to elucidate their mechanisms of action and potential as therapeutic agents.

The Case of 2,6-Dibromo-9H-Fluorene

As mentioned, the scientific literature on the photophysical properties of this compound and its derivatives is sparse compared to the 2,7-isomer. While precursors such as 3,6-dibromo-9H-fluoren-9-one are commercially available, detailed photophysical characterization of the corresponding this compound derivatives is not widely reported. This may be due to synthetic challenges or less favorable electronic properties for common applications compared to the 2,7-isomer. Researchers interested in this specific substitution pattern should anticipate the need for foundational synthetic and photophysical characterization.

Conclusion

This technical guide has provided a detailed overview of the photophysical properties of 2,7-dibromo-9H-fluorene derivatives, serving as a comprehensive resource for researchers in materials science and drug development. The methodologies for synthesis and characterization have been outlined to ensure reproducible and accurate measurements. While the biological applications of these specific compounds are still an emerging field, the broader class of fluorene derivatives shows significant promise. Future work is needed to fully explore the potential of this compound derivatives and to elucidate the specific biological signaling pathways modulated by these fascinating molecules.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. 2,7-二溴芴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.horiba.com [static.horiba.com]

- 5. edinst.com [edinst.com]

- 6. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]

- 7. jascoinc.com [jascoinc.com]

- 8. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence Quantum Yield measurement - Jasco Deutschland GmbH [jasco.de]

- 10. bhu.ac.in [bhu.ac.in]

- 11. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 12. photon-force.com [photon-force.com]

- 13. picoquant.com [picoquant.com]

- 14. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]

- 15. mdpi.com [mdpi.com]

Technical Guide: Crystal Structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene

Crystallographic Data

The crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Cmcm.[1] A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2,7-Dibromo-9,9-dimethyl-9H-fluorene.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂Br₂ |

| Formula Weight | 352.07 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| Unit Cell Dimensions | |

| a | 17.097(4) Å |

| b | 11.161(3) Å |

| c | 6.9120(17) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1319.0(6) ų |

| Z | 4 |

| Calculated Density | 1.773 Mg/m³ |

| Absorption Coefficient | 6.122 mm⁻¹ |

| F(000) | 688 |

| Data Collection and Refinement | |

| Diffractometer | Bruker SMART CCD |

| Reflections Collected | 3295 |

| Independent Reflections | 662 [R(int) = 0.0471] |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0321, wR2 = 0.0837 |

| R indices (all data) | R1 = 0.0416, wR2 = 0.0854 |

Molecular Structure

The molecule possesses crystallographic m2m site symmetry, resulting in all non-methyl carbon atoms and the bromine atoms being coplanar.[1][2] The fluorene core is essentially planar, and the two bromine atoms are substituted at the C2 and C7 positions. The C9 position is substituted with two methyl groups.

Experimental Protocols

Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-fluorene

A general method for the synthesis of related 2,7-dibromofluorenone involves the direct bromination of fluorenone using bromine in acetic acid with an iron-iodine catalyst.[3] The fluorenone is dissolved in glacial acetic acid, followed by the addition of iron powder and a small amount of iodine. A mixture of bromine and glacial acetic acid is then added dropwise. The reaction mixture is heated and refluxed for several hours. After cooling, the crude product is neutralized, extracted, and purified by recrystallization to yield the desired product.[3]

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by the recrystallization of the synthesized compound from a mixture of ethyl acetate and petroleum ether.[2] A suitable crystal was mounted on a Bruker SMART CCD diffractometer. Data was collected at 296 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the compound to its structural elucidation.

Caption: A flowchart of the experimental process.

Logical Relationship of Structural Determination

The determination of the crystal structure follows a logical progression from raw diffraction data to a refined molecular model.

Caption: The logical steps in structure determination.

References

The Influence of Bromine Positioning on the Electronic Landscape of Fluorene Isomers: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the electronic properties of dibrominated fluorene isomers, detailing the profound impact of bromine substitution patterns on their optoelectronic characteristics and potential applications.

The strategic placement of bromine atoms on the fluorene core gives rise to a fascinating array of isomers, each possessing a unique electronic signature. This guide delves into the nuanced relationship between the isomeric structure of dibrominated fluorenes and their resulting electronic properties, providing a comparative analysis of key photophysical and electrochemical parameters. This information is critical for the rational design of novel materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), as well as for understanding their potential in medicinal chemistry.

Core Electronic Properties: A Comparative Overview

The electronic behavior of dibrominated fluorene isomers is fundamentally dictated by the position of the two bromine atoms on the fluorene backbone. This positioning influences the extent of π-conjugation, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and consequently, the optical and charge-transport properties of the molecule. The following tables summarize the key electronic properties of prominent dibrominated fluorene isomers, compiled from both experimental and computational studies.

| Isomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (PLQY, Φ) |

| 2,7-Dibromofluorene | -5.8 to -6.1 | -2.1 to -2.5 | 3.4 to 3.6 | ~310-320 | ~330-340 | High |

| 3,6-Dibromofluorene | Generally lower than 2,7-isomer | Similar to 2,7-isomer | Slightly larger than 2,7-isomer | Blue-shifted vs. 2,7-isomer | Blue-shifted vs. 2,7-isomer | Lower than 2,7-isomer (~30% reduction)[1] |

| 1,8-Dibromofluorene | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| 4,5-Dibromofluorene | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Note: The values presented are approximate and can vary depending on the experimental conditions (e-g., solvent, thin film vs. solution) and computational methods employed. Alkyl substitution at the C9 position, commonly used to improve solubility, can also influence these electronic properties. For instance, 9,9-dihexyl and 9,9-dioctyl substitutions are frequently utilized.

The Isomeric Effect on Electronic Structure and Properties

The substitution pattern of the bromine atoms has a profound impact on the electronic structure of the fluorene core.

2,7-Dibromofluorene: This symmetrical isomer exhibits the most extended π-conjugation along the long axis of the molecule. This leads to a relatively higher HOMO level and a lower band gap compared to other isomers, resulting in red-shifted absorption and emission spectra. The symmetrical nature of the 2,7-substitution also contributes to efficient charge transport and a high photoluminescence quantum yield, making it a popular building block for blue-emitting polymers and small molecules in OLEDs.

3,6-Dibromofluorene: In this asymmetrical isomer, the bromine atoms are positioned in a way that disrupts the linear π-conjugation path observed in the 2,7-isomer. This disruption leads to a blue-shift in the absorption and emission spectra and a decrease in the photoluminescence quantum yield by approximately 30% compared to its 2,7-counterpart.[1] This makes the 3,6-isomer less suitable for applications where high luminescence efficiency is paramount.

Other Isomers (1,8- and 4,5-Dibromofluorene): Detailed experimental data on the electronic properties of 1,8- and 4,5-dibromofluorene isomers are less commonly reported in the literature. However, computational studies can provide valuable insights. The proximity of the bromine atoms in these isomers would likely introduce significant steric hindrance and torsional strain, which would further disrupt the planarity and π-conjugation of the fluorene system. This would be expected to result in even larger band gaps and further blue-shifted optical properties compared to the 2,7- and 3,6-isomers.

Experimental Protocols

The determination of the electronic properties of dibrominated fluorene isomers relies on a combination of spectroscopic and electrochemical techniques, often complemented by theoretical calculations.

Synthesis of Dibrominated Fluorene Isomers

The synthesis of specific dibrominated fluorene isomers typically involves the direct bromination of fluorene or its 9,9-dialkyl derivatives. The control of the isomeric ratio is a key challenge and often requires careful optimization of reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine), solvent, and temperature.

General Procedure for the Synthesis of 2,7-Dibromo-9,9-dihexylfluorene:

-

Alkylation: 9H-Fluorene is first alkylated at the C9 position with two hexyl chains using a strong base (e.g., sodium hydroxide or potassium tert-butoxide) and 1-bromohexane in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Bromination: The resulting 9,9-dihexylfluorene is then brominated using a stoichiometric amount of a brominating agent, such as N-bromosuccinimide, in a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out in the dark to prevent radical side reactions.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired 2,7-dibromo-9,9-dihexylfluorene isomer.

Controlling the reaction conditions is crucial to selectively obtain the 2,7-isomer as the major product.

Characterization of Electronic Properties

-

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the absorption and emission maxima, which are related to the energy gap between the ground and excited states. Quantum yields are measured relative to a known standard.

-

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. By measuring the oxidation and reduction potentials, the energy levels of the frontier molecular orbitals can be estimated.

-

Computational Chemistry (Density Functional Theory - DFT): DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules. These calculations can provide valuable insights into the HOMO-LUMO energy levels, band gaps, and simulated absorption spectra of different isomers, aiding in the interpretation of experimental data and predicting the properties of yet-to-be-synthesized isomers.

Visualizing Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships between the isomeric structure and the electronic properties of dibrominated fluorenes.

Caption: Relationship between isomer structure and electronic properties.

Caption: Experimental and theoretical workflow for electronic property analysis.

Conclusion

The electronic properties of dibrominated fluorene isomers are intricately linked to the substitution pattern of the bromine atoms. The symmetrical 2,7-isomer stands out for its extended π-conjugation, leading to desirable optoelectronic properties for applications in organic electronics. In contrast, asymmetrical isomers like 3,6-dibromofluorene exhibit disrupted conjugation, resulting in altered photophysical characteristics. While experimental data for some isomers remains scarce, computational methods provide a powerful avenue for predicting their behavior. A thorough understanding of these structure-property relationships is paramount for the targeted design of next-generation fluorene-based materials with tailored electronic functionalities for a wide range of scientific and technological applications.

References

An In-depth Technical Guide to the Thermal Stability of 2,6-Dibromo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Fluorene derivatives are of significant interest in materials science and drug development due to their unique electronic and photophysical properties, as well as their rigid, planar structure. Their thermal stability is a critical parameter, influencing their processing, storage, and performance in applications such as Organic Light-Emitting Diodes (OLEDs) and as pharmaceutical intermediates.[1]

Comparative Thermal Data of Related Fluorene Derivatives

To provide a contextual understanding of the expected thermal behavior of 2,6-dibromo-9H-fluorene, the following table summarizes the melting points of several structurally similar fluorene compounds. The melting point is a key indicator of a compound's thermal stability.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| 2,7-Dibromo-9-fluorenone | 14348-75-5 | C₁₃H₆Br₂O | 203-205[2][3][4] |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | 28320-32-3 | C₁₅H₁₂Br₂ | 177-181[5] |

Note: This data is for comparative purposes. The exact thermal properties of this compound must be determined experimentally.

Experimental Protocols for Thermal Analysis

The thermal stability of a compound like this compound is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is used to determine the decomposition temperature and to study the thermal stability of materials.[6][8]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina.[1]

-

Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace.

-

Atmosphere: The furnace is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.[7]

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).[9]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss is typically reported as the decomposition temperature (Td). The derivative of the TGA curve can be plotted to identify the temperatures of the most rapid mass loss.[6]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10] It is used to determine the melting point (Tm), glass transition temperature (Tg), and other phase transitions.[5][10]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles at a specific rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the heat flow to the sample relative to the reference.

-

Data Analysis: The resulting DSC thermogram shows peaks corresponding to thermal events. An endothermic peak typically represents melting, and the peak temperature is taken as the melting point.

Advanced Analytical Techniques for Decomposition Products

For halogenated compounds such as this compound, understanding the gaseous byproducts of thermal decomposition is crucial due to potential toxicity.[10][11] Hyphenated techniques that couple TGA with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (Pyrolysis-GC-MS) are employed for this purpose.

-

TGA-MS: This technique identifies the evolved gases from the TGA furnace in real-time by their mass-to-charge ratio, allowing for the determination of the chemical nature of the decomposition products.[4][12]

-

Pyrolysis-GC-MS: In this method, the sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[11][13] This provides a detailed profile of the decomposition products.

Visualizing Thermal Analysis Workflows and Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a new chemical entity like this compound.

Caption: Workflow for Thermal Stability Assessment.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of brominated aromatic compounds can proceed through various pathways, often involving the cleavage of the carbon-bromine bond. The following diagram illustrates a potential, simplified decomposition pathway for a dibrominated fluorene derivative.

Caption: Hypothetical Decomposition Pathway.

References

- 1. epfl.ch [epfl.ch]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. Evolved Gas Analysis with Thermogravimetric Analysis (TGA-MS) [eag.com]

- 5. s4science.at [s4science.at]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. eag.com [eag.com]

- 13. digital.csic.es [digital.csic.es]

A Comprehensive Technical Guide to Dibromofluorene Compounds: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromofluorene compounds, a class of polycyclic aromatic hydrocarbons, have emerged as pivotal building blocks in the realms of materials science and medicinal chemistry. Their rigid, planar structure, coupled with the versatile reactivity of the bromine substituents, has enabled the synthesis of a diverse array of functional molecules. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and applications of various dibromofluorene isomers, with a particular focus on their roles in the development of advanced materials and their potential as therapeutic agents.

Historical Overview and Discovery

The journey of dibromofluorene compounds began with early investigations into the chemistry of fluorene, a hydrocarbon first isolated from coal tar in the late 19th century. The initial forays into the bromination of fluorene were largely exploratory, with a significant milestone being the work on photochemical bromination in the mid-20th century. A 1947 paper in the Journal of the American Chemical Society detailed the photochemical bromination of fluorene, a process that likely produced a mixture of brominated isomers and marked an early step towards accessing these compounds.

The synthesis of specific dibromofluorene isomers gained more traction with the development of more controlled bromination methods. A notable early report in 1970 by Dewhurst and his colleagues described the synthesis of 2,7-dibromofluoren-9-one, a key intermediate in the synthesis of other 2,7-disubstituted fluorene derivatives. This work laid the groundwork for the extensive exploration of the 2,7-isomer, which has since become the most widely studied and utilized dibromofluorene.

Over the years, synthetic methodologies have evolved, allowing for the regioselective synthesis of various other dibromofluorene isomers, including 3,6- and 4,5-derivatives, although they remain less explored compared to their 2,7-counterpart. The advent of modern analytical techniques has been instrumental in the definitive characterization of these isomers, paving the way for their application in specialized fields.

Key Dibromofluorene Isomers and Their Synthesis

The properties and applications of dibromofluorene compounds are intrinsically linked to the substitution pattern of the bromine atoms on the fluorene core. The most prominent isomers include 2,7-dibromofluorene, 9,9-dibromofluorene, and to a lesser extent, other isomers such as 2,4-, 2,5-, 3,6-, and 4,5-dibromofluorene.

2,7-Dibromofluorene and its Derivatives

2,7-Dibromofluorene is arguably the most important isomer due to its linear and symmetric structure, which is highly desirable for the construction of conjugated polymers.

Synthesis of 2,7-Dibromofluorene:

A common and efficient method for the synthesis of 2,7-dibromofluorene involves the direct bromination of fluorene.

Experimental Protocol: Synthesis of 2,7-Dibromofluorene from Fluorene [1]

-

Materials:

-

Fluorene (1.5 g, 9.0 mmol)

-

Copper(II) bromide on alumina (30 g)

-

Carbon tetrachloride (CCl₄, 130 mL)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

A solution of fluorene in 80 mL of CCl₄ is prepared in a round-bottom flask.

-

30 g of copper(II) bromide on alumina is added to the solution.

-

The mixture is stirred and refluxed for 5 hours.

-

After cooling to room temperature, the solid material is filtered off and washed with 50 mL of CCl₄.

-

The combined organic solution is dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product as yellow solids.

-

Recrystallization from a mixture of ethyl acetate/hexane (5:95 v/v) affords pure 2,7-dibromofluorene as pale yellow crystals.

-

-

Yield: 98%

Synthesis of 2,7-Dibromofluoren-9-one:

2,7-Dibromofluoren-9-one can be synthesized by the oxidation of 2,7-dibromofluorene or by the direct bromination of fluorenone.[2]

Experimental Protocol: Synthesis of 2,7-Dibromofluoren-9-one by Direct Bromination of Fluorenone [2]

-

Materials:

-

Fluorenone

-

Bromine

-

Glacial acetic acid

-

Fuming sulfuric acid

-

Iron powder

-

Iodine

-

Dichloromethane

-

Sodium bisulfite solution

-

Absolute ethanol

-

-

Procedure:

-

Fluorenone, iron powder, a catalytic amount of iodine, glacial acetic acid, and a small amount of fuming sulfuric acid are combined in a reaction vessel.

-

A mixture of glacial acetic acid and 4/7 of the total liquid bromine is added dropwise while maintaining the temperature at 80-90°C for 2 hours.

-

Subsequently, a mixture of glacial acetic acid and the remaining 3/7 of the liquid bromine is added dropwise, and the reaction is refluxed at 110-120°C for 4 hours.

-

The crude product is neutralized, extracted with dichloromethane, and the organic phase is washed with saturated sodium bisulfite solution and then water.

-

After evaporation of the solvent, the product is recrystallized from absolute ethanol to give 2,7-dibromofluorenone as a yellow solid.

-

-

Yield: 92%[2]

Synthesis of 9,9-Disubstituted-2,7-Dibromofluorenes:

The 9-position of the fluorene ring is readily deprotonated to form a nucleophilic anion, allowing for the introduction of various substituents. This is particularly important for tuning the solubility and electronic properties of fluorene-based materials. 9,9-Dioctyl-2,7-dibromofluorene is a key monomer in the synthesis of high-performance polymers for organic electronics.

Experimental Protocol: Synthesis of 9,9-Dioctyl-2,7-dibromofluorene

-

Materials:

-

2,7-Dibromofluorene

-

n-Octyl bromide

-

Potassium hydroxide (KOH)

-

Aliquat 336 (phase-transfer catalyst)

-

Dichloromethane

-

-

Procedure:

-

2,7-Dibromofluorene is added to a 50% (w/w) aqueous solution of KOH containing Aliquat 336.

-

The suspension is heated to 85°C, and n-octyl bromide is added dropwise.

-

The reaction mixture is stirred at 85°C overnight.

-

After cooling, dichloromethane is added to extract the product.

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield 9,9-dioctyl-2,7-dibromofluorene.

-

Other Dibromofluorene Isomers

While less common, other dibromofluorene isomers have been synthesized and characterized. Their synthesis often requires more specific and controlled bromination strategies or multi-step synthetic routes to achieve the desired regioselectivity. Information on the first reported synthesis of many of these isomers is scattered throughout the historical chemical literature.

Physical and Chemical Properties

The physical and chemical properties of dibromofluorene isomers are summarized in the table below. These properties are crucial for their purification, characterization, and application.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Fluorene | C₁₃H₁₀ | 166.22 | 111-114[3] | 298[3] | White/clear crystals[3] |

| 2-Bromofluorene | C₁₃H₉Br | 245.12 | 112-114 | 185 / 135 mmHg | - |

| 2,7-Dibromofluorene | C₁₃H₈Br₂ | 324.01 | 164-166[2] | 402.7 at 760 mmHg | White to off-white crystalline powder |

| 2,7-Dibromofluoren-9-one | C₁₃H₆Br₂O | 337.99 | 202-204 | 451.4 at 760 mmHg | Yellow crystalline solid |

| 9,9-Dioctyl-2,7-dibromofluorene | C₂₉H₄₀Br₂ | 548.44 | 59-63 | - | White to off-white solid |

Signaling Pathways and Experimental Workflows

The synthesis of dibromofluorene compounds and their subsequent use in polymerization or further functionalization can be represented by logical workflows.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,6-Dibromo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 2,6-dibromo-9H-fluorene. This reaction is a cornerstone for the synthesis of functionalized fluorene derivatives, which are pivotal in the development of organic electronics, fluorescent probes, and pharmaceutical compounds.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2][3] The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1][2][3] For this compound, this allows for the selective introduction of aryl or heteroaryl substituents at the 2 and 6 positions, enabling the synthesis of a diverse library of fluorene-based molecules.

Experimental Protocols

This section outlines a general yet detailed protocol for the double Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. The conditions provided are a synthesis of reported procedures for similar fluorene derivatives and can be optimized for specific substrates.[4][5]

General Procedure for the Synthesis of 2,6-Diaryl-9H-fluorene:

1. Reagents and Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.01 - 5 mol%)

-

Base (e.g., K₂CO₃, KOH) (2.0 - 3.0 equivalents)

-

Solvent (e.g., Toluene, Ethanol (95%), DME/H₂O)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)

2. Reaction Setup:

-

To a dry, argon-purged round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent to the flask via a syringe or cannula.

-

Equip the flask with a condenser and place it in a heating mantle or oil bath.

3. Reaction Execution:

-

Stir the reaction mixture vigorously under an inert atmosphere.

-

Heat the mixture to the desired temperature (typically between 85°C and 110°C) and monitor the reaction progress by TLC.[4][5][6]

-

The reaction is typically complete within 1.5 to 24 hours.[5]

4. Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an aqueous solvent mixture was used, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). If an organic solvent was used, it may be filtered through a pad of Celite to remove the catalyst.[6]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,6-diaryl-9H-fluorene.

5. Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of brominated fluorene derivatives, providing a basis for comparison and optimization.

| Substrate | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,7-Dibromo-9,9'-dialkylfluorene | Arylboronic acid | Pd(OAc)₂ (0.01) | KOH | Ethanol (95%) | 100 | 1.5 | Not specified | [5] |

| 2-Bromofluorene | 4-(N,N-Dimethylamino)phenylboronic acid pinacol ester | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | Not specified | 63 | [4] |

| 2-Bromofluorene | 4-Pyridylboronic acid pinacol ester | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | Not specified | 58 | [4] |

| 2-Iodo-7-bromofluorene | 4-Pyridylboronic acid pinacol ester | Not specified | Not specified | Not specified | 90 | Not specified | Not specified | [4] |

| 2-Bromo-7-(substituted)fluorenes | 4-Pyridylboronic acid pinacol ester | Not specified | Not specified | Not specified | 110 | Not specified | Not specified | [4] |

Visualizations

Experimental Workflow for Suzuki Coupling

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: General workflow for the synthesis of 2,6-diaryl-9H-fluorene via Suzuki coupling.

Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Yamamoto Polymerization of 2,6-Dibromo-9H-fluorene for Polyfluorenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfluorenes are a significant class of conjugated polymers widely investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Their attractive properties, such as high photoluminescence quantum efficiency, good thermal stability, and tunable emission color, make them materials of interest for various research and development applications. The Yamamoto polymerization, a nickel-catalyzed coupling of aryl dihalides, is a robust and widely used method for the synthesis of polyfluorenes. This document provides a detailed protocol for the synthesis of polyfluorenes via the Yamamoto polymerization of 2,6-dibromo-9H-fluorene.

Data Presentation

The following table summarizes typical molecular weight data obtained for poly(9,9-dioctylfluorene-2,7-diyl) synthesized via Yamamoto polymerization. This data is provided as a reference, and the values for poly(2,6-fluorene) may vary.

| Polymer Name | Monomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| Poly(9,9-dioctylfluorene-2,7-diyl) (PFO) | 2,7-dibromo-9,9-dioctylfluorene | >10 | - | <4.0[1] |

Experimental Protocols

Synthesis of 2,6-Dibromo-9,9-dioctylfluorene (Monomer)

The alkylation at the C9 position of the fluorene core is crucial for ensuring solubility of the resulting polymer. A typical procedure for the synthesis of the 9,9-dialkyl-2,7-dibromofluorene monomer is provided below and can be adapted for the 2,6-dibromo isomer.[2]

Materials:

-

2,6-Dibromofluorene

-

1-Bromooctane

-

Potassium hydroxide (KOH)

-

Tricaprylylmethylammonium chloride (Aliquat 336)

-

Dichloromethane

Procedure:

-

To a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2,6-dibromofluorene, a 50% (w/w) aqueous solution of KOH, and a catalytic amount of Aliquat 336.

-

Heat the suspension to 85 °C with vigorous stirring.

-

Add 1-bromooctane dropwise to the reaction mixture.

-

After the addition is complete, continue stirring the reaction at 85 °C overnight.

-

Cool the reaction mixture to room temperature.

-

Add dichloromethane to the mixture to dissolve the product.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Yamamoto Polymerization of 2,6-Dibromo-9,9-dioctylfluorene

This protocol is adapted from the Yamamoto polymerization of 2,7-dibromo-9,9-dioctylfluorene.

Materials:

-

2,6-Dibromo-9,9-dioctylfluorene

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

2,2'-Bipyridine

-

1,5-Cyclooctadiene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene

-

Methanol

-

Acetone

-

Hydrochloric acid (HCl)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromo-9,9-dioctylfluorene in anhydrous toluene.

-

In a separate Schlenk flask, prepare the nickel(0) catalyst by dissolving bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], 2,2'-bipyridine, and 1,5-cyclooctadiene in anhydrous DMF. The solution should turn a deep reddish-purple, indicating the formation of the active catalyst complex.

-

Heat the monomer solution to 80 °C.

-

Inject the catalyst solution into the hot monomer solution. The polymerization should begin immediately, often indicated by an increase in viscosity and a color change.

-

Maintain the reaction at 80 °C for 24-48 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

-

Filter the polymer and wash it with methanol, followed by a dilute HCl solution to remove any remaining nickel catalyst, and then again with methanol until the filtrate is neutral.

-

Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove low molecular weight oligomers and catalyst residues.[3]

-

Dissolve the purified polymer in a minimal amount of a good solvent (e.g., chloroform or toluene) and reprecipitate into methanol.

-

Collect the fibrous polymer by filtration and dry it under vacuum.

Visualizations

Caption: Experimental workflow for the synthesis of poly(2,6-fluorene).

Caption: Simplified mechanism of Yamamoto polymerization.

References

Application Notes and Protocols for the Synthesis of Blue-Light Emitting Polymers from 2,7-Dibromo-9H-fluorene

A Note on Monomer Nomenclature: The synthesis of conjugated, blue-light emitting polymers from dibromofluorene precursors overwhelmingly utilizes the 2,7-isomer (2,7-dibromo-9H-fluorene) to ensure effective conjugation along the polymer backbone. While the user query specified 2,6-dibromo-9H-fluorene, the scientific literature focuses on the 2,7-substitution pattern for obtaining the desired optoelectronic properties. Therefore, these application notes will detail the synthesis from 2,7-dibromo-9H-fluorene and its derivatives, which is the established and effective method.

This document provides detailed protocols and application notes for the synthesis of blue-light emitting polyfluorene derivatives. The primary synthetic routes covered are the Suzuki coupling and Yamamoto coupling reactions, which are widely employed for the preparation of these conjugated polymers.

Introduction to Polyfluorene Synthesis

Polyfluorenes are a significant class of conjugated polymers prized for their strong blue photoluminescence, high quantum efficiencies, and good thermal stability, making them ideal for applications in polymer light-emitting diodes (PLEDs).[1] The fluorene monomer's C9 position can be easily functionalized, typically with alkyl chains, to enhance solubility and processability without significantly disrupting the polymer's electronic properties.[1] The synthesis of polyfluorenes from 2,7-dibromo-9,9-dialkylfluorene monomers is most commonly achieved through palladium-catalyzed Suzuki coupling or nickel-mediated Yamamoto coupling.

Synthetic Methodologies

Two primary polymerization methods are detailed below: Suzuki coupling and Yamamoto coupling.

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds and is widely used for synthesizing polyarylenes. In the context of polyfluorene synthesis, it typically involves the reaction of a dibromofluorene monomer with a fluorene-diboronic acid or its ester derivative in the presence of a palladium catalyst and a base.[2][3]

General Reaction Scheme:

Caption: Suzuki coupling reaction for polyfluorene synthesis.

Yamamoto coupling is a dehalogenative polycondensation reaction that utilizes a nickel(0) complex to polymerize aryl dihalides. For polyfluorene synthesis, this involves the reductive polymerization of a 2,7-dibromo-9,9-dialkylfluorene monomer.[1]

General Reaction Scheme:

Caption: Yamamoto coupling reaction for polyfluorene synthesis.

Experimental Data

The following tables summarize representative quantitative data for polyfluorenes synthesized via Suzuki and Yamamoto coupling.

Table 1: Molecular Weight and Polydispersity of Polyfluorenes

| Polymerization Method | Monomers | Mn (kDa) | Mw (kDa) | Polydispersity (Đ) | Reference |

| Mechanochemical Suzuki | 9,9-dioctylfluorene-2,7-diboronic acid, 9,9-dioctyl-2,7-dibromofluorene | 4.2 | 8.3 | 1.9 | [2] |

| Solution Suzuki | 9,9-dioctylfluorene-2,7-diboronic acid, 9,9-dioctyl-2,7-dibromofluorene | 9.26 | - | 1.91 | [2] |

| Chain-Growth Suzuki | 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | up to 19.2 | - | ~1.34 | [4] |

Table 2: Photophysical Properties of Polyfluorenes

| Polymer | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent | Reference |

| Poly[9,9-(di-hexyl)fluorene] (PDHF) | ~350 | ~440 | Chloroform | [1] |

| Poly(9,9-dioctylfluorene) (PFO) | - | - | - | |

| Silafluorene-fluorene copolymers (PSF1-3) | - | ~475 | - | [5] |

Experimental Protocols

This protocol is adapted from a literature procedure.[2]

Materials:

-

9,9-dioctylfluorene-2,7-diboronic acid

-

9,9-dioctyl-2,7-dibromofluorene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Degassed deionized water

-

Methanol

Procedure:

-

Inside a glovebox, add 9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol), 9,9-dioctyl-2,7-dibromofluorene (115 mg, 0.209 mmol), Pd(OAc)₂ (4.69 mg, 0.010 mmol), and K₂CO₃ (231 mg, 1.672 mmol) to a 10-mL Schlenk flask.

-

Add anhydrous THF (4 mL) and degassed deionized water (4 mL) to the reaction mixture.

-

Seal the flask, remove it from the glovebox, and reflux the mixture for 48 hours under an inert atmosphere.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

-

Refrigerate the mixture overnight to ensure complete precipitation.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

This protocol is based on the description of a Yamamoto coupling reaction.[1]

Materials:

-

2,7-dibromo-9,9-dihexylfluorene

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

2,2'-Bipyridine

-

Triphenylphosphine (TPP)

-

Zinc dust (Zn)

-

Toluene, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 2,7-dibromo-9,9-dihexylfluorene in anhydrous toluene.

-

In a separate flask, prepare the Ni(0) catalyst by reacting Ni(COD)₂ with 2,2'-bipyridine and TPP in a mixture of toluene and DMF.

-

Add zinc dust as a reductant to the monomer solution.

-

Transfer the catalyst solution to the monomer solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-90 °C) and stir for 24-48 hours.

-

After the polymerization is complete, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into an excess of a non-solvent like methanol.

-

Filter the resulting polymer, wash it with methanol to remove residual catalyst and oligomers, and dry it under vacuum.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of blue-light emitting polyfluorenes.

Caption: General workflow for polyfluorene synthesis and characterization.

References

- 1. iitk.ac.in [iitk.ac.in]

- 2. tandfonline.com [tandfonline.com]

- 3. 20.210.105.67 [20.210.105.67]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient blue-emitting silafluorene–fluorene-conjugated copolymers: selective turn-off/turn-on detection of explosives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Functionalization of the 9-Position of 2,6-Dibromo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common methods for the functionalization of the 9-position of 2,6-dibromo-9H-fluorene. The protocols and data presented are intended to serve as a guide for the synthesis of novel fluorene derivatives for applications in materials science and drug discovery.

The acidic nature of the protons at the 9-position of the fluorene ring (pKa ≈ 23 in DMSO) allows for deprotonation by a suitable base, forming a stable fluorenyl anion. This nucleophilic anion can then react with various electrophiles, enabling the introduction of a wide range of functional groups. Additionally, the methylene group at the 9-position can undergo condensation reactions with aldehydes and ketones.

Data Presentation: Quantitative Data on 9-Position Functionalization of Fluorene Derivatives

The following table summarizes quantitative data for various functionalization reactions at the 9-position of fluorene and its derivatives. It is important to note that reaction conditions and yields can vary depending on the specific substrates and reagents used.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,7-Dibromo-fluoren-9-one | 3-Benzocyclobutene magnesium bromide, THF | 9-Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | - | [1][2] |

| 9-Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | Aromatic compound, acid catalysis | 9-Aryl-9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluorene | 75-90 | [1] |

| 9-Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | Triethylsilane, methanesulfonic acid | 9-Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluorene | 84 | [1] |

| Fluorene | Various aldehydes, Knoevenagel condensation | 9-Arylidene-fluorene derivatives | 72-79 | [3] |

| Fluorenone propargylic alcohol | 2-Aminobenzamide, BF3·Et2O, CH2Cl2, rt, 10 min | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 65 | [4] |

| Fluorenone propargylic alcohol | 2-Aminosulfonamide, BF3·Et2O, CH2Cl2 | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzenesulfonamide | 90 | [4] |

| Fluorenone propargylic alcohol | 5-Iodobenzamide, BF3·Et2O, CH2Cl2 | (Z)-5-iodo-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 91 | [4] |

Experimental Protocols

Protocol 1: Alkylation of this compound via Phase-Transfer Catalysis

This protocol describes a general procedure for the alkylation of the 9-position of this compound using a phase-transfer catalyst, which avoids the issue of lithium-halogen exchange associated with the use of organolithium bases.

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Toluene

-

50% aqueous sodium hydroxide (NaOH) solution

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

-

Add the alkyl halide (2.5 eq) and tetrabutylammonium bromide (0.1 eq).

-

With vigorous stirring, add an equal volume of 50% aqueous NaOH solution.

-

Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 9-alkyl-2,6-dibromo-9H-fluorene.

Protocol 2: Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol outlines a general procedure for the Knoevenagel condensation to introduce an arylidene substituent at the 9-position.[3]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

-

Ethanol or Methanol

-

Piperidine or another basic catalyst

-

Glacial acetic acid

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.2 eq) in ethanol or methanol.

-

Add a catalytic amount of piperidine (a few drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

If precipitation is slow, add a few drops of glacial acetic acid.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 9-arylidene-2,6-dibromofluorene.

Mandatory Visualizations

Caption: Experimental workflow for the functionalization of this compound.

Caption: General reaction scheme for the functionalization of the 9-position of this compound.

References

Application Notes and Protocols: Synthesis of 2,6-dibromo-9,9-dihexylfluorene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,6-dibromo-9,9-dihexylfluorene from 2,6-dibromo-9H-fluorene via a phase-transfer catalyzed alkylation. This method offers high yields and straightforward purification.

The alkylation of the C9 position of the fluorene ring is a critical step in the synthesis of various functional organic materials, including polymers for organic light-emitting diodes (OLEDs) and other electronic applications. The hexyl chains enhance the solubility of the resulting monomer. The following protocol is based on established phase-transfer catalysis (PTC) methods, which are efficient for this type of transformation[1].

Experimental Protocols

Materials:

-

This compound

-

1-Bromohexane

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene

-

Methanol

-

Deionized water